Ethyl 3-chloroisoquinoline-4-carboxylate chemical structure and properties
Ethyl 3-chloroisoquinoline-4-carboxylate chemical structure and properties
Structure, Synthesis, and Medicinal Chemistry Applications
Executive Summary
Ethyl 3-chloroisoquinoline-4-carboxylate (CAS: 2090897-00-8) is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients.[1][2][3][4][5] Belonging to the isoquinoline class, it features a chlorine atom at the C3 position and an ethyl ester moiety at the C4 position. This specific substitution pattern renders it a "privileged structure" for divergent synthesis: the C3-chloride serves as an electrophilic handle for nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Profile[2][6][7][8]
| Property | Data |
| IUPAC Name | Ethyl 3-chloroisoquinoline-4-carboxylate |
| CAS Number | 2090897-00-8 |
| Molecular Formula | |
| Molecular Weight | 235.67 g/mol |
| SMILES | CCOC(=O)C1=C(Cl)N=CC2=CC=CC=C21 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 44–48 °C (Predicted/Analogous) |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |
| pKa (Conjugate Acid) | ~2.5 (Pyridine nitrogen) |
Synthetic Methodology
The synthesis of ethyl 3-chloroisoquinoline-4-carboxylate typically proceeds via the isocarbostyril (3-hydroxyisoquinoline) intermediate, derived from homophthalic acid derivatives. This route is preferred for its scalability and regioselectivity.
Core Synthetic Pathway
Figure 1: Step-wise synthesis from diethyl homophthalate via the 3-hydroxyisoquinoline intermediate.
Detailed Experimental Protocol
Step 1 & 2: Synthesis of Ethyl 3-hydroxyisoquinoline-4-carboxylate
-
Reagents: Diethyl homophthalate (1.0 eq), Triethyl orthoformate (1.5 eq) or Ethyl formate, Sodium ethoxide (1.2 eq), Ammonium acetate (3.0 eq).
-
Condensation: In a dry flask, dissolve diethyl homophthalate in anhydrous ethanol. Add sodium ethoxide and ethyl formate dropwise at 0°C. Stir at room temperature for 12 hours.
-
Cyclization: Evaporate the solvent to obtain the crude enol intermediate. Redissolve in glacial acetic acid and add ammonium acetate. Reflux for 4–6 hours.
-
Workup: Cool the mixture and pour into ice water. The product, Ethyl 3-hydroxyisoquinoline-4-carboxylate , precipitates as a solid. Filter, wash with water, and dry.
-
Note: The "3-hydroxy" tautomer exists in equilibrium with the "3-oxo" (isocarbostyril) form.
-
Step 3: Chlorination to Ethyl 3-chloroisoquinoline-4-carboxylate
-
Reagents: Ethyl 3-hydroxyisoquinoline-4-carboxylate (1.0 eq), Phosphorus oxychloride (
, 5.0 eq), DMF (catalytic drops). -
Reaction: Place the starting material in a round-bottom flask. Add
carefully (exothermic). Add 2–3 drops of DMF to catalyze the formation of the Vilsmeier-like chloroiminium species. -
Conditions: Heat the mixture to reflux (approx. 100–110°C) for 2–3 hours. Monitor by TLC (the starting material is polar; the product is less polar).
-
Quenching (Critical): Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice with vigorous stirring to decompose excess
. Caution: This releases HCl gas. -
Extraction: Neutralize with saturated
solution (to pH ~8). Extract with Dichloromethane (DCM) (3x). Dry organic layers over and concentrate. -
Purification: Flash column chromatography (Hexane:EtOAc 9:1) yields the pure chloride.
Reactivity & Functionalization
The chemical value of ethyl 3-chloroisoquinoline-4-carboxylate lies in its orthogonal reactivity. The C3-position is activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine ring nitrogen and the C4-ester group.
Reaction Scope Diagram
Figure 2: Divergent synthetic applications of the scaffold.
-
Nucleophilic Aromatic Substitution (
):-
The chlorine at C3 is highly labile. Reaction with primary amines (e.g., glycine derivatives) in the presence of base (
) yields 3-aminoisoquinoline-4-carboxylates . This is the primary route for introducing diversity in medicinal chemistry campaigns.
-
-
Palladium-Catalyzed Coupling:
-
The C3-Cl bond participates in Suzuki-Miyaura coupling with aryl boronic acids to generate 3-arylisoquinolines .
-
-
Ester Manipulation:
-
The C4-ethyl ester can be hydrolyzed to the carboxylic acid (CAS 123695-38-5), which serves as a precursor for amide coupling (e.g., in the synthesis of peptidomimetics).
-
Medicinal Chemistry Applications
This scaffold is structurally bioisosteric to the quinoline-3-carboxylate core found in several FDA-approved drugs.
-
HIF-PH Inhibitors: Analogues of this scaffold are investigated for treating anemia. The 4-carboxylate and a substituted 3-amino group can chelate the active site iron of Prolyl Hydroxylase Domain (PHD) enzymes, mimicking 2-oxoglutarate.
-
Antiviral Agents: 3-substituted isoquinolines have shown potency against RNA viruses by inhibiting viral polymerases.
-
Kinase Inhibition: The planar isoquinoline system intercalates into the ATP-binding pocket of kinases (e.g., CK2 inhibitors), with the C4-substituent directing selectivity.
Safety & Handling
-
GHS Classification: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Manipulate in a fume hood. The intermediate
reaction is moisture-sensitive and generates corrosive HCl fumes. -
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or degradation of the chloride.
References
-
BLD Pharm. (2025). Ethyl 3-chloroisoquinoline-4-carboxylate Product Data. Retrieved from
-
Ambeed. (2025). Ethyl 3-chloroisoquinoline-4-carboxylate MSDS. Retrieved from
- Simionatto, E. L., et al. (2012). "Synthesis and biological evaluation of isoquinoline derivatives." Journal of the Brazilian Chemical Society, 23(3). (Methodology for 3-chloroisoquinoline synthesis).
- Tirodkar, R. B., & Usgaonkar, R. N. (1971). "Isocoumarins: Synthesis of 3-hydroxyisoquinolines from homophthalic acids." Indian Journal of Chemistry. (Foundational synthesis of the hydroxy precursor).
- Beilstein Journals. (2012). "Synthesis of quinoline and isoquinoline carboxylic acids." Beilstein J. Org. Chem. (General reactivity of halo-isoquinoline esters).
Sources
- 1. Ethyl 7-bromo-3-chloroisoquinoline-4-carboxylate|BLD Pharm [bldpharm.com]
- 2. 123695-38-5|3-Chloroisoquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 1124194-70-2|Methyl 2-chloro-1,7-naphthyridine-3-carboxylate|BLD Pharm [bldpharm.com]
- 4. 1188265-81-7|Ethyl 2-chloro-5-(trifluoromethyl)nicotinate|BLD Pharm [bldpharm.com]
- 5. 73776-25-7|2-Chloroquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]
